![molecular formula C16H12BrN B15317780 13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene](/img/structure/B15317780.png)
13-Bromo-17-azatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene typically involves multi-step organic reactions. One common approach includes the following steps:
- Formation of the Core Structure : The initial step involves the construction of the tetracyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted benzene derivatives and appropriate cyclization agents.
- Bromination : The introduction of the bromine atom is usually carried out through electrophilic bromination. Reagents such as bromine (Br2) or N-bromosuccinimide (NBS) are commonly used under controlled conditions to ensure selective bromination at the desired position.
- Nitrogen Incorporation : The incorporation of the nitrogen atom into the tetracyclic structure can be achieved through nucleophilic substitution reactions. Amination reagents such as ammonia (NH3) or primary amines are used to introduce the nitrogen atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene undergoes various types of chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
- Oxidation Reactions : The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
- Reduction Reactions : Reduction reactions can be employed to modify the oxidation state of the compound. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
- Substitution : Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent, room temperature.
- Oxidation : Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions, elevated temperature.
- Reduction : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions, low temperature.
- Substitution : Azido or cyano derivatives.
- Oxidation : Hydroxylated or carbonylated derivatives.
- Reduction : Reduced forms with lower oxidation states.
科学研究应用
13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
- Medicine : Explored as a potential lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
- Industry : Utilized in the development of advanced materials, such as polymers and nanomaterials. Its structural features contribute to the properties of these materials.
作用机制
The mechanism of action of 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene involves its interaction with specific molecular targets. The bromine and nitrogen atoms play crucial roles in these interactions. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds:
- 13-Bromo-1-methyl-17-azatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11(16),12,14-hexaene
- 1-Bromo-17-methyl-17-azatetracyclo[7.7.1.0{2,7}.0{11,16}]heptadeca-2,4,6,11,13,15-hexaene
Uniqueness: 13-Bromo-17-azatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(10),2,4,6,11,13,15-heptaene is unique due to its specific tetracyclic structure and the presence of both bromine and nitrogen atoms. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it offers unique opportunities for chemical modifications and biological interactions.
属性
分子式 |
C16H12BrN |
|---|---|
分子量 |
298.18 g/mol |
IUPAC 名称 |
8-bromo-6,11-dihydro-5H-benzo[a]carbazole |
InChI |
InChI=1S/C16H12BrN/c17-11-6-8-15-14(9-11)13-7-5-10-3-1-2-4-12(10)16(13)18-15/h1-4,6,8-9,18H,5,7H2 |
InChI 键 |
UWWYTLWTJHCRJR-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C3=CC=CC=C31)NC4=C2C=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile](/img/structure/B15317701.png)
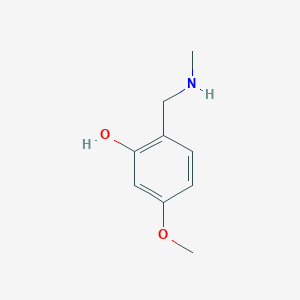
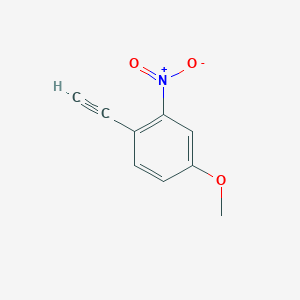
![rac-(2R,3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypiperidine-2-carboxylicacid](/img/structure/B15317738.png)
![2-[3-(2,4-Difluorophenyl)-2-(ethylamino)propoxy]ethan-1-ol hydrochloride](/img/structure/B15317740.png)

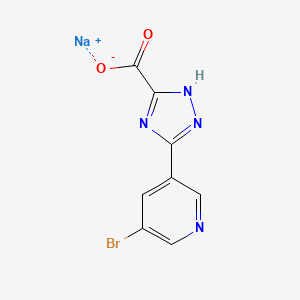
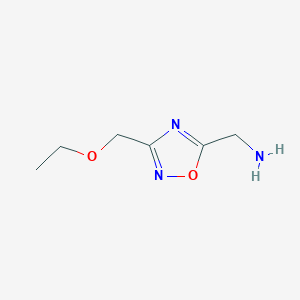
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-7-amine](/img/structure/B15317752.png)
![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B15317759.png)
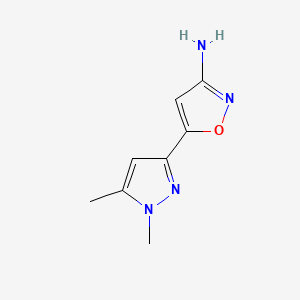
![4-(1-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)butanoicacid](/img/structure/B15317782.png)
![rac-(3aR,6aS)-3-methyl-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole hydrochloride, cis](/img/structure/B15317790.png)
![1-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15317794.png)
